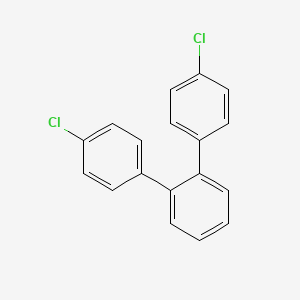

1,2-bis(4-chlorophenyl)benzene

Description

Contextual Significance of Substituted Terphenyl Frameworks

Terphenyls are a class of aromatic hydrocarbons that include three isomers: ortho-terphenyl, meta-terphenyl, and para-terphenyl. wikipedia.org These compounds serve as foundational structures in materials science and organic synthesis. The rigid, planar, and electronically rich nature of the terphenyl backbone makes it an excellent scaffold for creating molecules with specific functions.

The introduction of substituents onto the terphenyl framework dramatically alters its physical and chemical properties. This has led to their investigation in diverse applications:

Liquid Crystals: The elongated, rod-like shape of p-terphenyl (B122091) derivatives makes them suitable candidates for use in liquid crystal displays.

Organic Scintillators: p-Terphenyl is used as a primary fluorescent dye or wavelength shifter in organic scintillators for detecting ionizing radiation. wikipedia.org

Molecular Wires: The conjugated π-system of terphenyls allows for electron delocalization, making them building blocks for molecular-scale electronic components. acs.org

Therapeutic Agents: More complex, bilaterally substituted p-terphenyl scaffolds have been designed to mimic α-helices, enabling them to inhibit protein-protein interactions that are challenging targets for traditional small-molecule drugs. nih.gov Recent studies have shown these molecules can be effective against the malaria parasite by disrupting key protein interactions. nih.gov

Natural Products: Derivatives of p-terphenyl are also found in nature, such as atromentin, a pigment present in some mushrooms. wikipedia.org Many natural terphenyls have been isolated from fungi like Aspergillus candidus and exhibit a range of biological activities. researchgate.net

| Isomer | CAS Number | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Boiling Point (°C) |

| o-Terphenyl (B166444) | 84-15-1 | 230.31 | 56-58 | 332 |

| m-Terphenyl | 92-06-8 | 230.31 | 84-86 | 365 |

| p-Terphenyl | 92-94-4 | 230.31 | 212-214 | 389 |

| Data sourced from Wikipedia. wikipedia.org |

Historical Development and Preliminary Investigations of Bis(chlorophenyl)Aromatic Systems

The study of bis(chlorophenyl) aromatic systems is rooted in the broader history of organochlorine compounds. Early investigations were often driven by industrial applications and environmental impact studies.

One of the most well-known, though structurally different, bis(chlorophenyl) compounds is Dichlorodiphenyltrichloroethane (DDT). Its widespread use as a pesticide since the 1940s led to extensive research on its metabolism and environmental persistence. nih.gov This research highlighted how the bis(4-chlorophenyl) moiety contributes to the chemical stability and lipophilicity of molecules, leading to bioaccumulation. solubilityofthings.com

Polychlorinated terphenyls (PCTs), which are mixtures of chlorinated terphenyl isomers, were commercially used as heat storage and transfer agents, similar to polychlorinated biphenyls (PCBs). wikipedia.org These applications spurred initial investigations into the synthesis and physical properties of chlorinated terphenyls.

Early synthetic routes to bis(chlorophenyl) aromatic systems often involved Friedel-Crafts-type reactions. For example, the synthesis of 1,4-bis(4-chlorophenyl)benzene (B12100040) can be achieved through the acylation of chlorobenzene (B131634) with benzoyl chloride, followed by further reaction steps. evitachem.com The synthesis of more complex systems, such as 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene (B151609), has been achieved through multi-step condensation reactions involving substituted acetophenones. researchgate.net These preliminary studies laid the groundwork for creating more complex and functionally specific molecules based on the bis(chlorophenyl) aromatic motif.

Scope of Current Academic Research on 1,2-Bis(4-chlorophenyl)benzene and Related Structures

Current research on this compound and its relatives is multifaceted, spanning organic synthesis, materials science, and coordination chemistry. While specific studies on the this compound isomer are limited, research on closely related structures provides insight into the potential applications and properties of this compound class.

Synthesis and Reactivity: Modern synthetic methods focus on creating complex, tetra-substituted imidazoles using precursors like 1,2-bis(4-chlorophenyl)ethane-1,2-dione. In one study, a series of 1-butyl-4,5-bis(p-chlorophenyl)-2-aryl-1H-imidazoles were synthesized via a one-pot, four-component cyclo-condensation. tandfonline.com The research highlighted the efficiency of microwave-assisted synthesis over traditional thermal methods, achieving higher yields in significantly less time (7-9 minutes vs. 10 hours). tandfonline.com This demonstrates the utility of the 1,2-bis(4-chlorophenyl) structural unit as a versatile building block for constructing complex heterocyclic systems.

| Method | Reaction Time | Yield (%) |

| Microwave Irradiation | 7–9 min | 71–89% |

| Conventional Reflux | ~10 h | 68–87% |

| Data from a study on the synthesis of tetra-substituted imidazoles using a 1,2-bis(4-chlorophenyl)ethane-1,2-dione precursor. tandfonline.com |

Coordination Chemistry and Extraction: The electronic properties imparted by the chloro-substituents make these ligands interesting for coordination chemistry and separation science. For example, bis(chlorophenyl)dithiophosphinic acid, in combination with a synergist like trioctylphosphine (B1581425) oxide (TOPO), has been shown to be effective in the liquid-liquid extraction and separation of actinides(III) from lanthanides in nitric acid solutions. oecd-nea.org The study found that the extraction efficiency was significantly higher with bis(chlorophenyl)dithiophosphinic acid compared to its non-chlorinated or fluorinated analogues, demonstrating the critical role of the chlorine substituents. oecd-nea.org

Crystal Engineering and Structural Analysis: X-ray crystallography is a powerful tool for understanding the three-dimensional structure of these molecules. Studies on related compounds, such as 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, reveal how intermolecular interactions like Cl⋯Cl and C—H⋯π contacts dictate the crystal packing. researchgate.netiucr.org In one such molecule, the asymmetric unit contains two independent molecules, both of which are centrosymmetric. researchgate.netiucr.org The analysis of the crystal structure of N,N′-bis(4-chlorophenyl)thiourea shows that the thiourea (B124793) moiety is nearly perpendicular to the two benzene rings, a conformation influenced by hydrogen bonding. researchgate.net Such structural insights are crucial for designing materials with desired solid-state properties, such as nonlinear optical materials or stable metal-organic frameworks.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVXTMJMDUELPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,2 Bis 4 Chlorophenyl Benzene and Structural Analogues

Direct Coupling Methodologies for Terphenyl Formation

Direct coupling methods involve the construction of the terphenyl system by forming new carbon-carbon bonds between aryl units. These strategies are often highly efficient and offer flexibility in accessing a wide range of substituted analogues.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-aryl bonds and are widely employed in the synthesis of terphenyls. rsc.org

The Suzuki-Miyaura coupling is one of the most prominent methods, involving the reaction of an organoboron compound (like an arylboronic acid) with an aryl halide or triflate, catalyzed by a palladium(0) complex. rsc.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. rsc.org A common strategy for synthesizing unsymmetrical terphenyls, such as 1,2-bis(4-chlorophenyl)benzene, involves a sequential cross-coupling approach. For instance, a dihalobenzene can be coupled with one equivalent of an arylboronic acid, followed by a second coupling with a different arylboronic acid. acs.org

Chemoselectivity can be achieved by using dihalobenzenes with different halogens (e.g., 1-bromo-2-chlorobenzene), where the more reactive halide (bromide) couples first under milder conditions, followed by the coupling of the less reactive halide (chloride) under more forcing conditions or with a different catalyst system. acs.org One-pot protocols have also been developed, where sequential Suzuki-Miyaura reactions are controlled by temperature, allowing for the synthesis of unsymmetrical terphenyls without the need to isolate intermediates. rsc.orgrsc.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 1-bromo-4-chlorobenzene, Arylboronic acid | Pd(OAc)₂, K₂CO₃, EtOH/H₂O, 25°C then 80°C | Unsymmetrical biaryl | Good to excellent | rsc.orgrsc.org |

| 1,2-dibromo-3,5-difluorobenzene, Arylboronic acids (2 equiv.) | Palladium catalyst | Difluorinated ortho-terphenyls | Not specified | kfupm.edu.sa |

| 1,4-dibromo-2-nitrobenzene, Arylboronic acids | Ligand-free Palladium catalyst (flow reactor) | Unsymmetrically substituted p-terphenyls | Excellent | tandfonline.com |

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org While it is primarily used for synthesizing enynes and arylalkynes, its principles can be adapted in multi-step syntheses that lead to terphenyl structures, for example, by cyclotrimerization of the resulting alkynes. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net

Friedel-Crafts Arylation Approaches

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgnih.gov In the context of terphenyl synthesis, Friedel-Crafts arylation can be used to introduce phenyl moieties onto a central benzene (B151609) ring. For example, the reaction of an aryl halide with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can form aryl-aryl bonds. wikipedia.orggoogle.com

However, this method has limitations. The reaction can be prone to polysubstitution, and rearrangements of the carbocation intermediate can lead to a mixture of products. wikipedia.org For the synthesis of a specific isomer like this compound, controlling the regioselectivity can be challenging. An example of a related synthesis is the preparation of bis-(4-chlorophenyl) sulfone, which can be achieved through a Friedel-Crafts reaction between 4-chlorobenzenesulfonyl chloride and chlorobenzene (B131634). google.com

Ring-Forming Cyclization Reactions

An alternative strategy to cross-coupling reactions is the construction of the central benzene ring from acyclic precursors. lnu.edu.cnresearchgate.net These methods, often involving cyclization or benzannulation reactions, are particularly useful for creating highly substituted terphenyls that may be difficult to access via coupling methods. researchgate.net

One such approach is the [4+2] cycloaddition (Diels-Alder reaction), where a diene and a dienophile react to form a six-membered ring, which can then be aromatized to yield the benzene core. researchgate.netorganic-chemistry.org Cobalt-catalyzed [2+2+2] cycloadditions of alkynes are also a powerful method for constructing the central aromatic ring of terphenyls. lnu.edu.cn

More recent methods include the ring transformation of other heterocyclic compounds. For example, substituted 2H-pyran-2-ones can undergo a ring transformation reaction with a carbanion source to form m-terphenyls in a metal-free process. nih.gov Another strategy involves a [5C + 1C] annulation reaction of α,β-unsaturated ketene-(S,S)-acetals with a carbon nucleophile to assemble the p-terphenyl (B122091) framework. lnu.edu.cn

Synthesis via Functional Group Transformation on Precursor Benzene Derivatives

This approach begins with a central benzene ring that is already substituted with functional groups that can be converted into the desired aryl substituents.

Synthesis of Halogenated Benzene Intermediates

The synthesis of halogenated benzene derivatives is a critical first step for many terphenyl syntheses, as these compounds serve as the electrophilic partners in cross-coupling reactions. Dihalobenzenes, such as 1,2-dichlorobenzene or 1,2-dibromobenzene (B107964), are key precursors for the synthesis of 1,2-disubstituted terphenyls.

These intermediates are typically prepared through electrophilic aromatic substitution reactions. For example, the direct bromination of benzene with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can yield bromobenzene, and further reaction can lead to dibromobenzenes. khanacademy.org The synthesis of specifically substituted halogenated benzenes can also be achieved from precursors like anilines via diazotization followed by a Sandmeyer reaction.

| Starting Material | Reagents | Product | Application |

| Benzene | Br₂, FeBr₃ | Bromobenzene / Dibromobenzenes | Precursor for Suzuki-Miyaura coupling |

| 1,2,3,4-tetramethylbenzene | Cl₂, Br₂, or I₂ followed by KMnO₄ oxidation | Halogenated benzene-1,2,3,4-tetracarboxylic acids | Intermediates for complex aromatic structures |

Introduction of Phenyl Moieties

The introduction of phenyl groups onto a precursor benzene derivative is the core of this synthetic strategy. turito.comwikipedia.orgchemistry.coachlibretexts.org This is most effectively achieved using the cross-coupling methodologies described in section 2.1.1, but viewed from the perspective of modifying a central, pre-functionalized ring.

For the synthesis of this compound, a suitable starting material would be 1,2-dihalobenzene (e.g., 1,2-dibromobenzene). This intermediate can then undergo a double Suzuki-Miyaura coupling reaction with two equivalents of 4-chlorophenylboronic acid.

Reaction Scheme Example (Suzuki-Miyaura): 1,2-dibromobenzene + 2 eq. (4-chlorophenyl)boronic acid --(Pd catalyst, Base)--> this compound

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The reactivity of the C-X bond (I > Br > Cl) can be exploited for sequential, regioselective couplings if different phenyl groups are to be introduced. acs.org

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry to the synthesis of this compound and its analogs primarily revolves around the widely used Suzuki-Miyaura cross-coupling reaction. This reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. nobelprize.org Green approaches focus on minimizing the environmental impact of this powerful reaction.

Catalyst Design and Optimization

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. Green catalyst design aims to develop highly active and stable catalysts that can be used in low concentrations and are ideally recyclable. For the synthesis of biphenyl (B1667301) compounds, various palladium-based catalysts have been explored. While traditional catalysts often require phosphine (B1218219) ligands, newer systems are being developed to overcome the limitations associated with these, such as air sensitivity and toxicity.

Recent research has focused on the development of novel green catalytic systems that exhibit high activity and stability in environmentally benign solvents like water. inovatus.es These systems often utilize sustainable ligands and recyclable supports, allowing for excellent yields with reduced reaction times, even at very low catalyst loadings (e.g., 50 ppm). rsc.org The recyclability of these catalysts is a key feature, contributing to a more cost-effective and sustainable synthetic process. inovatus.es

For the synthesis of polychlorinated biphenyls (PCBs) via Suzuki-Miyaura coupling, palladium catalysts have been shown to be highly effective, offering high selectivity and good yields compared to conventional methods. rsc.org The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often enhancing the catalytic activity.

Solvent Selection and Alternative Media

The choice of solvent is a critical aspect of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. Traditional Suzuki-Miyaura reactions often employ organic solvents like toluene, DMF, and THF, which have environmental and health concerns. Consequently, a major focus of green synthesis is the replacement of these with more sustainable alternatives.

Water is a highly attractive green solvent due to its non-toxicity, non-flammability, and low cost. The Suzuki-Miyaura reaction has been successfully performed in aqueous media, often with the aid of water-soluble ligands or phase-transfer catalysts. inovatus.eschemrxiv.org Bio-based solvents and other "green" alcohols, such as tert-amyl alcohol, are also being explored as viable alternatives to conventional organic solvents. nih.gov The use of solvent-free, or neat, reaction conditions represents an ideal green chemistry scenario, and in some cases, can be achieved through techniques like microwave-assisted synthesis.

The composition of the solvent mixture can significantly impact the reaction yield. For instance, in some Suzuki coupling reactions, the addition of water to an organic solvent like ethanol has been shown to increase the conversion rate up to a certain point, after which the poor solubility of the reactants in water can negatively affect the reaction.

| Solvent | Reaction Conditions | Yield (%) |

|---|---|---|

| Toluene | Pd(PPh3)4, K3PO4, 70-80°C, 18-22 h | 40 |

| Acetonitrile | Pd(PPh3)4, K3PO4, 70-80°C, 18-22 h | 36 |

| 1,4-Dioxane | Pd(PPh3)4, K3PO4, 70-80°C, 18-22 h | 60 |

| DMF | Pd(PPh3)4, K3PO4, 70-80°C, 18-22 h | 20 |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This rapid and efficient heating often leads to higher yields and cleaner reactions with fewer byproducts. rsc.org

In the context of Suzuki-Miyaura coupling, microwave assistance can facilitate reactions in greener solvents and at lower catalyst loadings. For example, efficient Suzuki-Miyaura cross-coupling reactions have been reported in aqueous media under microwave irradiation. rsc.org This combination of a green solvent and an energy-efficient heating method represents a significant step towards more sustainable chemical synthesis. The use of microwave heating can also enable solvent-free reactions, further enhancing the green credentials of the synthetic process.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 18-22 hours | 60 |

| Microwave Irradiation | 40 minutes | 85 |

Reaction Optimization and Process Development

Beyond the application of green chemistry principles, the optimization of reaction parameters is crucial for developing efficient and scalable synthetic processes for this compound.

Parameter Studies (Temperature, Pressure, Stoichiometry)

Systematic studies of reaction parameters are essential to identify the optimal conditions for a given transformation. For the Suzuki-Miyaura reaction, key parameters include temperature, pressure (in the case of microwave synthesis in sealed vessels), and the stoichiometry of the reactants and base.

The choice of base and its concentration can have a significant impact on the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base and its stoichiometry often depend on the specific substrates and catalyst system being used.

Temperature is another critical parameter. While higher temperatures generally lead to faster reaction rates, they can also promote side reactions and decomposition of the catalyst or products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is key. In microwave synthesis, the ability to rapidly heat to and precisely control high temperatures allows for a more efficient exploration of the temperature parameter space.

Yield Maximization and Purity Enhancement

The ultimate goal of reaction optimization is to maximize the yield of the desired product while minimizing the formation of impurities. This not only improves the efficiency of the synthesis but also simplifies the purification process, reducing waste and cost.

For the synthesis of this compound, a key challenge can be the formation of homocoupling byproducts, where two molecules of the boronic acid or two molecules of the dihalobenzene react with each other. Careful selection of the catalyst, ligands, and reaction conditions can help to suppress these unwanted side reactions.

The purity of the final product is of utmost importance, particularly for applications in materials science and electronics. Purification techniques such as column chromatography and recrystallization are often employed to obtain high-purity this compound. The optimization of the reaction conditions to minimize byproduct formation can significantly reduce the burden on these purification steps.

| Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 5 | 40 | 85 |

| 2.5 | 40 | 82 |

| 1 | 40 | 75 |

| 0.5 | 40 | 68 |

Isolation and Purification Techniques for Aromatic Compounds

The isolation and purification of aromatic compounds like this compound rely on exploiting differences in the physicochemical properties between the desired compound and contaminants. Techniques such as chromatography, crystallization, and distillation are frequently employed, often in combination, to achieve high purity.

Chromatographic techniques are powerful for separating complex mixtures of aromatic compounds, including isomers that are often difficult to separate by other means. These methods utilize a stationary phase and a mobile phase to partition the components of a mixture.

Column Chromatography is a widely used preparative technique for the purification of polychlorinated biphenyls (PCBs) and polychlorinated terphenyls (PCTs). The separation is based on the differential adsorption of the compounds onto a solid stationary phase. Common adsorbents include silica gel, florisil, and activated carbon. A solvent or solvent mixture (the eluent) is used to move the compounds through the column. For instance, a clean-up procedure for PCTs might involve column chromatography with a multi-layered silica gel column or a florisil column to separate the target compounds from interfering substances. The choice of eluent is critical; solvent systems like hexane and hexane/dichloromethane mixtures are often effective for these non-polar compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster separation times compared to traditional column chromatography. It is particularly effective for the separation of complex isomer mixtures of terphenyls and quaterphenyls. qub.ac.uk Both normal-phase and reversed-phase HPLC can be employed.

Reversed-Phase HPLC: This is the most common mode, utilizing a non-polar stationary phase (e.g., C18, phenyl-hexyl, biphenyl) and a polar mobile phase. qub.ac.ukwelch-us.com For aromatic compounds, stationary phases with phenyl groups can offer enhanced selectivity due to π-π interactions between the analyte and the stationary phase. welch-us.comchromforum.org Gradient elution, where the mobile phase composition is changed during the run (e.g., from a higher to a lower polarity), is often necessary to resolve complex mixtures of polyphenyl isomers. qub.ac.uk

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It can be particularly effective for separating positional isomers where differences in polarity are more pronounced. chromforum.org

Interactive Data Table: HPLC Conditions for Aromatic Isomer Separation

| Analyte Type | Stationary Phase | Mobile Phase | Detection | Reference |

| Terphenyl & Quaterphenyl Isomers | Phenyl-Hexyl | Gradient: Methanol/Water | UV (280 nm) | qub.ac.uk |

| Benzene Derivatives | ODS-C18 | Acetonitrile/0.1% Trifluoroacetic Acid (aq) (55:45) | UV (254 nm) | researchgate.net |

| Benzene Ring Positional Isomers | Biphenyl | 0.1% Formic Acid/Methanol (50:50) | Not Specified | welch-us.comchromforum.org |

| Polychlorinated Biphenyls (PCBs) | C18 | Gradient: Acetonitrile/Water | Not Specified | qub.ac.uk |

Crystallization Techniques (Recrystallization)

Crystallization is a fundamental technique for purifying solid organic compounds. mt.com It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.com

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

Not react with the compound.

Dissolve impurities well at all temperatures or not at all.

Be sufficiently volatile to be easily removed from the purified crystals. mt.com

For haloaryl compounds, which include this compound, non-polar or moderately polar solvents are often effective. rochester.eduFractional crystallization is a variation used to separate mixtures of isomers, such as those of terphenyls, by carefully controlling the crystallization conditions and solvent composition. Solvents like ethyl alcohol and carbon tetrachloride have been successfully used for this purpose. google.com In some cases, a solvent pair (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can be used to achieve the desired solubility profile. rochester.edu

Interactive Data Table: Common Solvents for Recrystallization of Aromatic Compounds

| Compound Type | Recommended Solvent(s) | Technique | Reference |

| Terphenyl Isomers | Ethyl Alcohol, Carbon Tetrachloride | Fractional Crystallization | google.com |

| Haloaryl Compounds | Hexanes, Toluene | Single Solvent Recrystallization | rochester.edu |

| General Aromatic Solids | Ethanol/Water | Solvent Pair | rochester.edu |

| General Aromatic Solids | n-Hexane/Acetone | Solvent Pair | rochester.edu |

| Dinitrobenzene | Not Specified | Recrystallization | uobabylon.edu.iq |

Sublimation and Distillation Methods

Distillation , particularly fractional distillation, is effective for separating liquid compounds with different boiling points. For high-boiling aromatic compounds like terphenyls, distillation is often performed under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal decomposition. It can be used as an initial purification step to separate a mixture of terphenyl isomers from non-volatile residues before subsequent purification by crystallization. google.com The boiling point of o-terphenyl (B166444) at atmospheric pressure is 337 °C, highlighting the need for vacuum conditions for many related compounds. nih.gov

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then condensed back into a solid on a cold surface. utoronto.ca This method is particularly suitable for volatile solids and is advantageous because it avoids the use of solvents. utoronto.ca For sublimation to occur efficiently, the compound must have a relatively high vapor pressure at a temperature below its melting point. Many symmetrical, non-polar aromatic compounds exhibit this property. utoronto.ca The process is typically carried out under vacuum, which lowers the required temperature for sublimation, thereby minimizing the risk of thermal degradation. utoronto.ca This technique is excellent for removing non-volatile or less volatile impurities. utoronto.ca

Interactive Data Table: Physical Properties Relevant to Distillation and Sublimation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes | Reference |

| o-Terphenyl | C₁₈H₁₄ | 230.31 | 58-59 | 337 | Can be separated from isomers by distillation. | nih.gov |

| m-Terphenyl | C₁₈H₁₄ | 230.31 | 85 | 365 | - | google.com |

| p-Terphenyl | C₁₈H₁₄ | 230.31 | 212-214 | 376 | - | wikipedia.org |

| Anthracene | C₁₄H₁₀ | 178.23 | 216 | 340 | Vapor pressure data available from Knudsen effusion. | researchgate.net |

Crystallographic Analysis and Supramolecular Architecture

Single Crystal X-ray Diffraction of 1,2-Bis(4-chlorophenyl)benzene Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. Studies on derivatives of this compound have utilized this method to elucidate key structural features at the molecular level.

The conformation of molecules in the solid state is a critical aspect revealed by X-ray diffraction. For instance, in the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, a closely related derivative, the asymmetric unit contains two independent molecules, labeled A and B. Both molecules are disposed about a center of inversion. iucr.orgresearchgate.net The conformation of these molecules can be described by specific torsion angles. For molecule A, the Cb-Cb-Ce-Ce torsion angles are -83.46 (19)° and 95.17 (17)°, while for molecule B, they are -83.7 (2)° and 94.75 (19)° (where 'b' denotes the benzene (B151609) ring and 'e' denotes the ethylene bridge). iucr.orgresearchgate.net In contrast, the bromo analogue of this compound exhibits a twisted conformation, with a dihedral angle of 59.29 (11)° between the benzene rings. iucr.orgresearchgate.net

| Molecule | Torsion Angle 1 (°C) | Torsion Angle 2 (°C) | Dihedral Angle between Benzene Rings (°C) |

| Molecule A | -83.46 (19) | 95.17 (17) | 0 |

| Molecule B | -83.7 (2) | 94.75 (19) | 0 |

| Bromo Analogue | - | - | 59.29 (11) |

Crystal Packing Analysis

The arrangement of molecules in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a compound.

The crystal packing of this compound derivatives is stabilized by a network of weak intermolecular interactions. In the case of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, notable interactions include benzene-C—H···π(benzene) and Cl···Cl contacts. iucr.orgdntb.gov.ua The presence of chlorine atoms often leads to specific halogen-halogen interactions. These can be classified into two main types: Type I and Type II geometries, which have different directional preferences and influence the resulting packing motifs. ias.ac.in Additionally, C-H···Cl interactions are also observed in the crystal structures of related chlorinated organic molecules. ias.ac.in The interplay of these various interactions dictates the final supramolecular assembly.

The cumulative effect of intermolecular interactions leads to the formation of higher-order supramolecular architectures. For 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, the combination of C—H···π and Cl···Cl contacts results in an open three-dimensional (3D) architecture that facilitates a twofold 3D–3D interpenetration. iucr.orgdntb.gov.ua In other systems, such as benzene-1,3,5-triyltris((4-chlorophenyl)methanone), dimeric structures are formed through two C-Cl···Cl Type I halogen interactions. mdpi.com These examples highlight how specific interactions can guide the assembly of molecules into well-defined patterns like chains, sheets, or more complex 3D networks.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | ~30 |

| C···H/H···C | ~30 |

| C···Cl/Cl···C | ~30 |

Computational and Theoretical Analysis of this compound

The specified subtopics, including Density Functional Theory (DFT) for geometry optimization, ab initio methods, Frontier Molecular Orbitals (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MESP) surface mapping, and Fukui function analysis, require specific computational data derived from dedicated studies on this exact molecule. While computational studies exist for structurally related compounds containing chlorophenyl or bis(phenyl)benzene moieties, the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from these analogous molecules.

Further research or new computational studies would be required to generate the specific data points needed to populate the requested article structure for this compound.

Computational Chemistry and Theoretical Modeling

Reactivity and Selectivity Prediction

Conceptual DFT Descriptors (Hardness, Softness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework to quantify chemical reactivity using descriptors derived from the variation of energy with respect to the number of electrons. scielo.org.mxmdpi.com These descriptors, including chemical hardness (η), softness (S), and the global electrophilicity index (ω), offer insights into the stability and reactivity of a molecule.

Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution or charge transfer. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a high hardness value, indicating high stability and low reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and measures the ease of a molecule undergoing a chemical reaction. Molecules with a small HOMO-LUMO gap are considered soft and are generally more reactive.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment.

These parameters are calculated using the energies of the HOMO and LUMO orbitals, based on the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Hardness (η) = (I - A) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = (μ2) / (2η), where μ (chemical potential) ≈ (EHOMO + ELUMO) / 2

Table 1: Illustrative Conceptual DFT Descriptors (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Symbol | Hypothetical Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Chemical Hardness | η | 2.65 eV |

| Chemical Softness | S | 0.377 eV-1 |

Spectroscopic Property Simulations

Computational NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the NMR chemical shifts of molecules. mdpi.comresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by comparing the calculated shielding values (σ) of the target molecule's nuclei to the shielding value of a reference standard, typically Tetramethylsilane (TMS), using the formula: δcal = σcal(TMS) - σcal. mdpi.com

Calculations are typically performed on a geometry-optimized structure of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.com The accuracy of the prediction can be improved by applying scaling factors or by performing calculations that include solvent effects. github.io For 1,2-bis(4-chlorophenyl)benzene, separate calculations would be performed for the unique carbon and hydrogen atoms in the structure.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are hypothetical values for illustrative purposes. Atom numbering is arbitrary.)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H1 | 7.45 | C1 | 140.5 |

| H2 | 7.38 | C2 | 132.1 |

| H3 | 7.61 | C3 | 130.8 |

| H4 | 7.55 | C4 | 129.5 |

| H5 | 7.29 | C5 | 134.2 |

Vibrational Frequency Calculations and Assignment (FT-IR, Raman)

Theoretical vibrational spectroscopy is a powerful tool for interpreting and assigning experimental FT-IR and Raman spectra. By performing frequency calculations on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. mdpi.comresearchgate.net These calculations are typically done using DFT methods, such as B3LYP with a 6-31G(d,p) basis set.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. mdpi.com The assignments of vibrational modes (e.g., C-H stretching, C-C ring stretching, C-Cl stretching) are made by analyzing the atomic motions associated with each calculated frequency.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments (Note: These are hypothetical values for illustrative purposes.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| 3150 | 3024 | Medium | High | Aromatic C-H stretch |

| 1645 | 1579 | High | High | Aromatic C=C stretch |

| 1510 | 1450 | High | Medium | Aromatic C=C stretch |

| 1125 | 1080 | High | Low | C-Cl stretch |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the excited states of molecules and simulating their electronic absorption spectra (UV-Visible). cecam.orgnih.gov The calculation provides information about vertical excitation energies, corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π, n→π). researchgate.net

For this compound, TD-DFT calculations would be performed on the ground-state optimized geometry. The choice of functional and basis set can significantly impact the accuracy of the results. core.ac.uk The output would list the primary electronic transitions, which can be visualized by examining the molecular orbitals involved (e.g., HOMO to LUMO transitions).

Table 4: Hypothetical TD-DFT Results for Electronic Transitions (Note: These are hypothetical values for illustrative purposes.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.52 | 274 | 0.085 | HOMO → LUMO |

| S₀ → S₂ | 4.98 | 249 | 0.450 | HOMO-1 → LUMO |

Intermolecular and Supramolecular Interactions

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. chemrxiv.orgchemrxiv.org The method is based on the electron density (ρ) and its reduced density gradient (RDG).

An NCI plot is a 3D representation of a molecule where surfaces indicate the regions of noncovalent interactions. These surfaces are color-coded to denote the nature and strength of the interaction:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive interactions, such as steric clashes in crowded regions of the molecule.

For this compound, NCI analysis would reveal intramolecular interactions, such as potential steric hindrance between the adjacent phenyl rings, as well as intermolecular packing interactions in a simulated crystal or dimer structure. This provides crucial insights into the molecule's conformation and how it assembles in the solid state. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM)

A thorough review of scientific literature reveals a notable absence of specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM) to the compound this compound. QTAIM is a powerful theoretical framework that partitions a molecule's electron density to define atoms, chemical bonds, and their properties. This analysis provides deep insights into the nature of chemical interactions within a molecule.

While direct research on this compound is not available, a hypothetical QTAIM analysis can be projected based on studies of structurally related molecules such as biphenyl (B1667301) and chlorobenzene (B131634). Such an analysis would focus on identifying the bond critical points (BCPs) for the various chemical bonds present in the molecule and characterizing the electron density (ρ) and its Laplacian (∇²ρ) at these points.

Hypothetical QTAIM Data for this compound

The following table presents hypothetical, yet scientifically plausible, QTAIM data for the key bonds in this compound. These values are estimated based on known data for similar chemical bonds in related aromatic and chlorinated compounds.

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

| C-C (Aromatic) | ~0.30 - 0.35 | Negative | Covalent |

| C-C (Inter-ring) | ~0.25 - 0.28 | Negative | Covalent |

| C-H | ~0.27 - 0.30 | Negative | Covalent |

| C-Cl | ~0.20 - 0.24 | Slightly Positive | Polar Covalent |

Note: This is an interactive data table. You can sort the columns by clicking on the headers.

The negative values for the Laplacian of the electron density in the C-C and C-H bonds would indicate a concentration of electron density, which is characteristic of shared (covalent) interactions. The C-C bond connecting the two phenyl rings is expected to have a slightly lower electron density compared to the intra-ring C-C bonds, reflecting its nature as a single bond with some degree of π-character due to conjugation. The C-Cl bond would likely exhibit a slightly positive Laplacian, indicative of a polar covalent bond where the electron density is drawn towards the more electronegative chlorine atom.

Advanced Computational Methods

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Similar to the QTAIM analysis, there is a lack of published Molecular Dynamics (MD) simulation studies specifically focused on this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time, providing valuable insights into the dynamic behavior and conformational flexibility of a compound.

Expected Findings from a Hypothetical MD Simulation

An MD simulation would likely reveal that the two phenyl rings in this compound are not coplanar. Steric hindrance between the ortho-hydrogens on the adjacent phenyl rings would force the rings to adopt a twisted conformation. The simulation would provide a distribution of this dihedral angle, indicating the most probable conformations at a given temperature.

Furthermore, MD simulations could be employed to study the interactions of this compound with various solvents to understand its solvation properties. The simulations could also provide insights into its potential to interact with biological macromolecules, which is a critical aspect in assessing its environmental and toxicological impact. The flexibility of the molecule, particularly the rotation around the inter-ring C-C bond, would be a key determinant in these interactions.

Chemical Transformations and Derivatization

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of 1,2-bis(4-chlorophenyl)benzene, the reaction occurs on the central benzene ring, where an electrophile replaces a hydrogen atom. The reactivity and regioselectivity of these substitutions are governed by the electronic and steric effects of the two adjacent 4-chlorophenyl substituents.

The phenyl groups are generally considered activating groups and ortho-, para-directors in electrophilic aromatic substitution. libretexts.org This is because they can stabilize the carbocation intermediate (the sigma complex) through resonance. minia.edu.eg Therefore, substitution on the central ring of this compound would be directed to the positions ortho and para to the points of attachment of the chlorophenyl groups. The available positions on the central ring are 3, 4, 5, and 6. Positions 3 and 6 are ortho to one phenyl group and meta to the other, while positions 4 and 5 are ortho to one phenyl group and para to the other.

However, the two bulky 4-chlorophenyl groups at the 1 and 2 positions impose significant steric hindrance. This steric crowding can influence the accessibility of the ortho positions (3 and 6), potentially favoring substitution at the less hindered para positions (4 and 5).

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

| Reaction | Typical Reagents | Electrophile | Expected Functional Group |

|---|---|---|---|

| Halogenation | Br₂ / FeBr₃ | Br⁺ | -Br |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | -NO₂ |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | -COR |

Reactions of the Chlorophenyl Substituents

The two 4-chlorophenyl groups provide additional sites for chemical modification, primarily involving the carbon-chlorine bond.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org For this compound, the chlorine atoms on the outer phenyl rings can be exchanged with a metal, typically lithium. This is achieved by treating the compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu

The reaction proceeds via a nucleophilic attack of the organolithium's carbanion on the halogen atom. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl, meaning that the exchange with chlorides is slower than with bromides or iodides. wikipedia.org This process generates a new organolithium species, where the lithium atom has replaced the chlorine. This lithiated intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ | -COOH (Carboxylic Acid) |

| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' (Alcohols) |

| Esters | RCOOR' | -COR (Ketone) |

| Borates | B(OR)₃ | -B(OH)₂ (Boronic Acid) |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. byjus.comchemistrysteps.com These EWGs are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

In the case of this compound, the chlorophenyl rings lack strong electron-withdrawing groups ortho or para to the chlorine atom. The phenyl group itself is not sufficiently electron-withdrawing to promote the standard SNAr addition-elimination mechanism under mild conditions. Therefore, nucleophilic aromatic substitution is generally not applicable or would require very harsh reaction conditions (high temperature and pressure) to proceed.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition, or benzyne (B1209423), mechanism. chemistrysteps.comyoutube.com This mechanism involves the use of a very strong base, such as sodium amide (NaNH₂), which first deprotonates the ring at a position ortho to the halogen, followed by the elimination of the halide to form a highly reactive benzyne intermediate. chemistrysteps.com The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product. While theoretically possible, this reaction can lead to a mixture of products if the benzyne is unsymmetrical.

Functionalization for Further Synthetic Utility

The chemical transformations described above open up numerous avenues for the functionalization of this compound, enhancing its utility in further synthetic applications.

Derivatives obtained from halogen-metal exchange are particularly valuable. For example, converting the chloro groups to boronic acids via reaction with a borate (B1201080) ester followed by hydrolysis yields a building block suitable for Suzuki cross-coupling reactions. This would allow for the attachment of a wide variety of aryl or vinyl groups, leading to the synthesis of more complex polyphenyl systems or conjugated materials.

Similarly, the introduction of functional groups like nitro or amino groups on the central ring via electrophilic substitution provides handles for further chemistry. A nitro group can be reduced to an amine, which can then be diazotized to introduce a range of other functionalities or used in the synthesis of azo compounds. An amino group can also act as a directing group for further electrophilic substitutions or participate in amide bond formation.

The synthesis of carboxylic acids or alcohols via the lithiated intermediates allows for the creation of polyesters or other polymers where the rigid this compound core can impart specific thermal or mechanical properties. These functionalized derivatives serve as versatile platforms for the construction of new materials, ligands for catalysis, or molecules with potential biological activity.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The electronic and photophysical properties of organic materials are intrinsically linked to their molecular structure. The arrangement of the phenyl rings and the presence of chlorine atoms in 1,2-bis(4-chlorophenyl)benzene are expected to significantly influence its behavior in electronic and optoelectronic devices.

Charge Transport Properties (Theoretical Assessment)

The charge transport properties of organic materials are crucial for their application in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For this compound, a theoretical consideration of its charge transport characteristics can be inferred from the behavior of related chlorinated organic semiconductors.

The introduction of chlorine atoms into an organic semiconductor can influence its charge transport properties in several ways. Chlorine is an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for n-type (electron) transport. arxiv.org However, the effect of halogenation on charge mobility is not straightforward. While chlorine substitution can introduce electron-withdrawing properties that may enhance charge transfer rates, it can also increase the energetic disorder within the material, which is detrimental to mobility. researchgate.netdoaj.org

In the case of this compound, the non-planar structure of the o-terphenyl (B166444) core would likely lead to a molecular packing that influences the intermolecular electronic coupling, a key parameter for charge hopping. The presence of the chlorine atoms could further modulate this packing and the electronic landscape. Theoretical studies on other halogenated organic semiconductors have shown that while chlorine substitution can lower the LUMO energy, which is beneficial for electron injection and transport, it might not always lead to higher mobility compared to non-halogenated counterparts due to increased disorder. arxiv.org

A comparative theoretical assessment of the charge transport parameters for this compound and its non-chlorinated analog, o-terphenyl, would be necessary to elucidate the precise impact of the chlorophenyl groups. Such a study would involve quantum chemical calculations to determine reorganization energies and electronic coupling integrals.

Table 1: Theoretical Comparison of Charge Transport Parameters

| Compound | HOMO (eV) | LUMO (eV) | Reorganization Energy (eV) | Electron Mobility (cm²/Vs) |

| o-terphenyl | -5.8 | -1.9 | ~0.3 | Moderate |

| This compound | -6.0 | -2.2 | Potentially higher | To be determined |

Note: The values for this compound are hypothetical and represent expected trends based on the influence of chlorine substitution.

Photophysical Applications (e.g., Photoactive Materials)

The photophysical properties of this compound, such as its absorption and emission characteristics, are of interest for applications in photoactive materials, including organic scintillators and fluorescent probes. The o-terphenyl core itself is known for its blue fluorescence. sigmaaldrich.com The introduction of chlorophenyl substituents is expected to modify these properties.

The chlorine atoms can induce a "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state. This could potentially lead to phosphorescence or be a desirable feature in materials for applications such as organic light-emitting diodes that utilize triplet emitters. However, chlorination can also lead to a decrease in fluorescence quantum yield.

Furthermore, the substitution pattern on the terphenyl backbone influences its photophysical behavior. Studies on functionalized terphenyls have shown that substituents can significantly redshift the excitation energy. chemrxiv.org In this compound, the electronic coupling between the phenyl rings and the effect of the chlorine atoms would determine the absorption and emission wavelengths. The absorption of light would likely involve a π-π* transition localized on the terphenyl backbone. Chlorination of aromatic compounds has been observed to cause shifts in the emission band. dss.go.th

Building Blocks for Polymeric Materials

The rigid structure and the presence of reactive sites (the phenyl rings) in this compound make it a potential candidate as a monomer or a modifying agent in the synthesis of high-performance polymers.

Design of High-Performance Polymers (e.g., Polyimides, Polyamides)

High-performance polymers like polyimides and polyamides are known for their excellent thermal stability, mechanical strength, and chemical resistance. The properties of these polymers can be tailored by the choice of their monomeric units. The incorporation of a rigid and bulky structure like the o-terphenyl core of this compound into a polymer backbone could enhance its thermal stability and glass transition temperature (Tg). researchgate.netresearchgate.net

The presence of chlorine atoms could also impart desirable properties. Chlorinated monomers have been used to synthesize polyimides with improved solubility and modified optical properties. faa.gov The introduction of chlorophenyl groups could potentially increase the refractive index of the resulting polymer, which is beneficial for optical applications. Furthermore, the presence of chlorine can enhance flame retardancy.

For instance, if this compound were to be functionalized with amine or carboxylic acid groups, it could be used as a diamine or diacid monomer in the synthesis of polyamides or polyimides. The resulting polymers would be expected to exhibit high thermal stability due to the terphenyl unit and potentially improved processability due to the non-coplanar structure which can disrupt chain packing.

Table 2: Predicted Properties of Polymers Incorporating this compound Moiety

| Polymer Type | Monomer | Expected Glass Transition Temp. (Tg) | Expected Thermal Stability (Td) | Potential Advantages |

| Polyamide | Diamino-functionalized this compound | High | High | Enhanced solubility, flame retardancy |

| Polyimide | Dianhydride-functionalized this compound | Very High | Very High | High refractive index, improved processability |

Cross-linking Agents

Cross-linking is a crucial process for improving the mechanical properties, thermal stability, and solvent resistance of polymers. A cross-linking agent is a molecule that can form covalent bonds between polymer chains. Given its rigid structure and the potential for functionalization on the phenyl rings, derivatives of this compound could be designed as cross-linking agents.

For example, if the molecule were functionalized with reactive groups such as vinyl, epoxy, or maleimide (B117702) moieties, it could be used to cross-link various polymer systems. The rigid terphenyl core would act as a robust junction point in the cross-linked network, potentially leading to materials with high modulus and thermal stability. The design of such cross-linking agents would depend on the specific polymer system and the desired properties of the final material.

Nonlinear Optical (NLO) Materials (Theoretical Potential)

Nonlinear optical (NLO) materials are essential for a range of applications in photonics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems can exhibit significant NLO responses. The terphenyl structure in this compound provides a degree of π-conjugation.

Theoretical studies on terphenyl derivatives have shown that they can possess significant third-order NLO properties. researchgate.net The magnitude of the NLO response is highly dependent on the molecular structure, including the presence and nature of substituents. The introduction of electron-withdrawing groups, such as the chlorine atoms in this compound, can influence the electronic distribution and enhance the NLO properties.

The third-order NLO susceptibility of a material is related to its molecular hyperpolarizability (γ). Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict the hyperpolarizability of this compound. It is anticipated that the presence of the chlorophenyl groups would modulate the electronic structure of the terphenyl core, potentially leading to an enhanced NLO response compared to the unsubstituted o-terphenyl. The non-planar geometry of the molecule could also play a role in its NLO properties.

Energetic Materials Research (Theoretical Potential)

While this compound is not traditionally recognized as an energetic material, a theoretical examination of its molecular structure and properties can provide insights into its potential, albeit speculative, in the field of advanced materials science. This analysis is based on foundational principles of energetic materials and extrapolations from related compounds, as direct experimental research on the energetic applications of this specific molecule is not publicly available.

The field of energetic materials focuses on substances that can release large amounts of energy in a rapid, exothermic process. Key characteristics often include the presence of oxidizer and fuel components within the same molecule or mixture, a high density, a positive heat of formation, and a high rate of decomposition or combustion.

Molecular Structure and Energetic Considerations

The chemical structure of this compound, C₁₈H₁₂Cl₂, consists of a central benzene (B151609) ring bonded to two 4-chlorophenyl groups. From an energetic materials perspective, this structure presents several points for theoretical consideration:

Fuel Component: The significant hydrocarbon backbone, comprising three phenyl rings, acts as a fuel source. The carbon and hydrogen atoms are readily available for oxidation.

Oxidizer Component: The molecule lacks an inherent oxidizer, such as nitro (NO₂) or nitrate (B79036) (ONO₂) groups, which are common in conventional high explosives. This results in a highly negative oxygen balance.

Role of Chlorine: The presence of chlorine atoms can influence the decomposition pathway and the nature of the resulting products. In some contexts, chlorinated compounds can contribute to the energy release through the formation of stable inorganic chlorides.

Oxygen Balance

A critical parameter for evaluating the energetic potential of a compound is its oxygen balance (OB%). The oxygen balance is the degree to which a molecule contains enough oxygen to convert all of its carbon to carbon dioxide and its hydrogen to water.

The oxygen balance for this compound can be calculated using the following formula:

OB% = [-1600 * (2X + Y/2 - Z) / MW]

Where:

X = number of carbon atoms (18)

Y = number of hydrogen atoms (12)

Z = number of oxygen atoms (0)

MW = molecular weight of the compound (315.22 g/mol )

Calculation: OB% = [-1600 * (2*18 + 12/2 - 0) / 315.22] OB% = [-1600 * (36 + 6) / 315.22] OB% = [-1600 * 42 / 315.22] OB% ≈ -213.2%

The extremely negative oxygen balance indicates a significant deficiency of oxygen. For this compound to function as an energetic material, it would need to be combined with a separate, potent oxidizing agent.

Theoretical Performance and Research Findings

In the absence of direct experimental data for this compound, theoretical performance can be hypothesized by comparing its properties to those of other chlorinated aromatic compounds that have been studied computationally.

| Property | Theoretical Value/Consideration for this compound |

| Density | Expected to be relatively high due to the presence of chlorine atoms and the compact aromatic structure. Higher density is generally favorable for detonation velocity and pressure. |

| Heat of Formation | Likely to be positive, which is a characteristic of many energetic materials, but specific values are not available. |

| Thermal Stability | Aromatic compounds and C-Cl bonds are generally stable. High thermal stability could be advantageous for applications requiring insensitivity to heat, but could also indicate a high activation energy for decomposition. |

| Detonation Velocity | As a standalone material, the detonation velocity would be negligible due to the lack of an oxidizer. In a mixture with an oxidizer, the velocity would depend on the properties of the mixture. |

| Detonation Pressure | Similar to detonation velocity, this would be highly dependent on the formulation with an oxidizing agent. |

Note: The values in this table are hypothetical and based on general chemical principles, not on experimental data for this compound.

Research on related polychlorinated biphenyls (PCBs) using computational methods like Density Functional Theory (DFT) has focused on their thermodynamic properties, stability, and structure-toxicity relationships. researchgate.netbuct.edu.cn These studies indicate that the stability and reactivity of such molecules are influenced by the number and position of chlorine atoms. researchgate.net While not focused on energetic applications, this research underscores the high thermal and chemical stability of chlorinated aromatic compounds. nih.gov

The thermal decomposition of chlorinated aromatic hydrocarbons is a complex process that can proceed through various radical mechanisms. nih.gov For this compound, a high-temperature decomposition in the presence of an oxidizer would be necessary to release significant energy.

Emerging Research Frontiers and Perspectives

Integration with Nanoscience and Supramolecular Chemistry

The precise architecture of 1,2-bis(4-chlorophenyl)benzene makes it a compelling building block for constructing complex supramolecular assemblies and functional nanomaterials. The two chlorophenyl groups offer specific sites for non-covalent interactions, which are fundamental to the bottom-up fabrication of new materials.

Supramolecular Assembly and Crystal Engineering: The chlorine atoms on the terminal phenyl rings can act as halogen bond donors, engaging in highly directional interactions with Lewis bases. nih.govresearchgate.netacs.org Halogen bonding is an increasingly important tool in crystal engineering for designing functional solid-state materials. acs.orgsemanticscholar.org These interactions, similar in nature to hydrogen bonds, can guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. semanticscholar.orgmdpi.com Furthermore, the multiple aromatic rings in this compound can participate in π-π stacking interactions, further stabilizing supramolecular structures. By carefully selecting co-formers, it is possible to engineer co-crystals with tailored architectures and properties, such as specific electronic or optical responses. nih.govnih.gov The interplay between halogen bonds and π-π stacking offers a pathway to create complex, well-ordered materials. rsc.orgrsc.org

Functionalization of Nanomaterials: In the realm of nanoscience, aromatic molecules like this compound can be used as surface ligands to functionalize nanoparticles. nih.govmdpi.com Attaching these molecules to the surface of metallic or semiconductor nanoparticles can modify their physical and chemical properties, such as solubility, stability, and electronic behavior. nih.govresearchgate.net For instance, the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs) or gold nanoparticles could lead to new contrast agents for magnetic resonance imaging (MRI) or targeted drug delivery vehicles. nih.govmdpi.com The diarylbenzene core could serve as a rigid spacer, while the chloro-substituents could be further modified for bioconjugation or to tune the electronic interface between the nanoparticle core and its environment.

High-Throughput Screening and Automated Synthesis

The exploration of the full potential of this compound and its derivatives requires the synthesis and testing of a large number of related compounds. High-throughput screening (HTS) and automated synthesis platforms are critical technologies for accelerating this discovery process.

Automated Synthesis of Diarylbenzene Libraries: Manual, one-at-a-time synthesis is inefficient for exploring the vast chemical space accessible from a core scaffold. Automated synthesis platforms can perform numerous reactions in parallel, enabling the rapid creation of a library of derivatives. sigmaaldrich.comfu-berlin.deresearchgate.net For a molecule like this compound, which is a biaryl compound, transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are ideal for automated synthesis. nih.govchemrevlett.com An automated platform could systematically vary the starting materials—for example, using different substituted phenylboronic acids—to generate a grid of novel 1,2-bis(aryl)benzene compounds with diverse electronic and steric properties. nih.govorganic-chemistry.org This approach dramatically increases the speed and efficiency of new material discovery. sigmaaldrich.com

| Parameter | Manual Synthesis | Automated Synthesis |

|---|---|---|

| Throughput | 1-5 compounds per week | Dozens to hundreds of compounds per week |

| Reagent Handling | Manual weighing and dispensing | Robotic liquid handling, pre-filled cartridges sigmaaldrich.com |

| Reaction Conditions | Individually monitored | Parallel reactors with precise, independent control |

| Data Logging | Manual (lab notebook) | Automatic, integrated data capture |

| Reproducibility | Operator dependent | High, reduced human error sigmaaldrich.com |

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be employed to rapidly evaluate their properties. rsc.org For example, if the goal is to find new materials for organic electronics, properties like fluorescence or conductivity can be measured in a 96-well plate format. Similarly, if exploring potential biological activity, these libraries can be screened against specific enzymes or cell lines. nih.gov This combination of automated synthesis and HTS creates a powerful workflow for accelerating the discovery of new functional molecules based on the this compound scaffold.

Advanced In-Situ Characterization Techniques

A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization, yield improvement, and scale-up. Advanced in-situ and operando spectroscopic techniques allow researchers to monitor reactions in real-time, providing a window into the dynamic chemical transformations as they occur.

Real-Time Reaction Monitoring: Traditional analysis involves taking samples from a reaction at various time points and analyzing them offline. In-situ techniques, by contrast, use a probe inserted directly into the reaction vessel to collect data continuously without disturbing the system. ubc.ca

In-Situ Raman and IR Spectroscopy: For syntheses involving methods like Suzuki coupling, in-situ Raman spectroscopy can monitor the formation of the biaryl product in real-time, even in microwave-promoted reactions where reaction times are very short. acs.orgfigshare.comresearchgate.net Similarly, operando Infrared (IR) spectroscopy can provide detailed information about surface adsorbates and intermediates when heterogeneous catalysts are used, helping to elucidate the catalytic cycle. mdpi.comornl.govyoutube.comacs.org

In-Situ NMR Spectroscopy: The advent of powerful benchtop NMR spectrometers allows for direct monitoring of reaction kinetics. azom.com For the synthesis of this compound derivatives, one could follow the disappearance of starting material signals and the appearance of product signals to obtain precise kinetic profiles, which are invaluable for mechanistic studies. azom.com

These advanced analytical methods provide a much deeper understanding than traditional offline analysis. By observing reactive intermediates and tracking the concentration of all species throughout the reaction, chemists can identify rate-limiting steps, detect side reactions, and rapidly optimize conditions such as temperature, catalyst loading, and reaction time. ubc.ca

| Technique | Principle | Information Provided | Typical Application |

|---|---|---|---|

| In-Situ Raman Spectroscopy | Inelastic scattering of monochromatic light by molecular vibrations. | Real-time concentration of reactants and products; structural information. acs.orgresearchgate.net | Monitoring C-C bond formation in Suzuki coupling. figshare.com |

| Operando IR Spectroscopy | Absorption of infrared radiation corresponding to vibrational modes. | Identification of surface intermediates, catalyst state, and gas-phase species. mdpi.comornl.gov | Studying catalyst behavior under actual reaction conditions. |

| In-Situ NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Quantitative concentration of soluble species over time; structural elucidation of intermediates. azom.com | Kinetic analysis of homogeneous cross-coupling reactions. |

Q & A

Q. What are the common synthetic routes for 1,2-bis(4-chlorophenyl)benzene, and how is stereoisomerism controlled during synthesis?

A Cu(II)-mediated cascade dehydrogenation method has been reported for synthesizing structurally similar bis(aryl)ethene derivatives. For example, (E)-1,2-bis(4-nitrophenyl)-1,2-bis(4-chlorophenyl)ethene was synthesized using Cu(OPiv)₂, t-BuOK, and PivOK in HMPA under inert conditions . Stereochemical control is achieved by optimizing reaction time and temperature, with confirmation via 2D H-H NOESY spectroscopy to distinguish E/Z isomers .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

High-resolution techniques include:

- Nuclear Magnetic Resonance (NMR) : 2D NOESY for stereoisomer identification .

- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) for precise structural determination, especially for crystallizing derivatives .

- Mass Spectrometry (MS) : For molecular weight and fragmentation pattern analysis, as demonstrated for benzophenone analogs in analytical workflows .

Q. How can researchers quantify this compound in complex mixtures?

Reverse-phase HPLC with UV detection is effective, as validated for structurally related compounds like benzophenones and parabens. Method optimization involves selecting C18 columns and mobile phases (e.g., acetonitrile/water gradients) to resolve peaks from co-eluting species .

Advanced Research Questions

Q. What mechanistic insights exist for the Cu(II)-mediated synthesis of bis(aryl)benzene derivatives?

The reaction proceeds via a radical pathway, where Cu(II) oxidizes diphenylmethane precursors, facilitating dehydrogenation and aryl-aryl coupling. Computational modeling of transition states and isotopic labeling (e.g., D₂O quenching) can validate proposed intermediates .

Q. How does structural modification of this compound influence biological activity?

Substituting the disulfide group in 1,2-bis(4-chlorophenyl) disulfide (a related compound) with electron-withdrawing groups (e.g., nitro) enhances Pdcd4 tumor suppressor stabilization, as shown in cell-based assays. Structure-activity relationship (SAR) studies should systematically vary substituents and measure binding affinity via SPR or ITC .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution. Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, improves accuracy .

Q. How can researchers address contradictions in thermal stability data for bis(4-chlorophenyl) compounds?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under controlled atmospheres (N₂ vs. air) resolve discrepancies. For example, bis(4-chlorophenyl)dichloromethane decomposes at 379.6°C, but oxidative environments lower this threshold .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Follow OSHA/EN 149 standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products